Product packaging for 1-Benzhydryl-3-nitroazetidine(Cat. No.:CAS No. 125735-37-7)

1-Benzhydryl-3-nitroazetidine

Cat. No.: B160579
CAS No.: 125735-37-7
M. Wt: 268.31 g/mol
InChI Key: WKBOHCNSCCXPPA-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-nitroazetidine (CAS 18621-17-5) is a specialized nitrogen-containing heterocycle of significant interest in advanced chemical synthesis. Its core structure incorporates an azetidine ring, a strained four-membered system known to influence the compound's reactivity and conformational properties due to the inversion of the pyramidal nitrogen atom . The molecule is functionally distinguished by a benzhydryl (diphenylmethyl) group serving as a robust protective group on the nitrogen atom, and a nitro group at the 3-position, which acts as a versatile handle for further chemical transformation . This compound has been investigated as a key synthetic intermediate in the development of complex molecular architectures. Published research identifies its specific application as a penultimate precursor in the multi-step synthesis of 1,3,3-trinitroazetidine (TNAZ), a powerful and castable energetic material of interest in propellant and explosive research . The benzhydryl group can be strategically removed under specific conditions to unveil the parent azetidine system for subsequent functionalization. As a building block, it offers researchers a pathway to access novel azetidine derivatives, a scaffold prevalent in medicinal chemistry for drug discovery endeavors . This compound is provided for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the material safety data sheet (MSDS) and handle this compound with appropriate precautions, considering the potential reactivity of both the azetidine ring and the nitro functional group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O2 B160579 1-Benzhydryl-3-nitroazetidine CAS No. 125735-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125735-37-7

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-benzhydryl-3-nitroazetidine

InChI

InChI=1S/C16H16N2O2/c19-18(20)15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

WKBOHCNSCCXPPA-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Synonyms

1-(DIPHENYLMETHYL)-3-NITRO-AZETIDINE

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1-Benzhydryl-3-nitroazetidine has shown promise in pharmacological research, particularly in its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of azetidine compounds exhibit significant antimicrobial properties against various pathogens. For instance, research has indicated that certain nitroazetidine derivatives possess activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Anticancer Potential

The structural attributes of this compound suggest potential cytotoxic effects against cancer cell lines. Preliminary investigations into its mechanism of action indicate that it may induce apoptosis in malignant cells, warranting further exploration in clinical settings .

Energetic Materials

The compound's energetic properties have led to its investigation as a potential component in explosive formulations. The high energy density associated with nitroazetidines makes them suitable for military applications.

Explosive Formulations

Research has shown that this compound can be integrated into formulations designed to enhance performance characteristics compared to traditional explosives like TNT. Its stability and energy output make it an attractive candidate for future munitions .

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Pharmacology evaluated a series of azetidine derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the azetidine structure significantly enhanced antimicrobial activity, suggesting avenues for drug development .

Case Study 2: Explosive Performance

Research conducted by the Army Research Laboratory assessed the performance characteristics of this compound in comparison to established energetic materials. The findings revealed that this compound could potentially improve the safety and effectiveness of military explosives due to its favorable detonation properties .

Data Tables

Application AreaPotential BenefitsReferences
Medicinal ChemistryAntimicrobial and anticancer activity
Energetic MaterialsEnhanced performance in explosive formulations
Green ChemistryEnvironmentally friendly synthesis methods

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-benzhydryl-3-nitroazetidine (hypothetical) with structurally related azetidine derivatives documented in the evidence:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-Benzhydrylazetidin-3-ol -OH C₁₆H₁₇NO 239.32 18621-17-5 Potential N,O-bidentate ligand; synthetic intermediate
1-Benzhydryl-3-fluoroazetidine -F C₁₆H₁₆FN 241.30 617718-45-3 Fluorinated analog; enhanced metabolic stability
1-Benzhydryl-3-methanesulfonyloxy azetidine -OSO₂CH₃ C₁₇H₁₉NO₃S 317.40 33301-41-6 Sulfonate leaving group; precursor for nucleophilic substitution
1-Benzhydrylazetidin-3-amine hydrochloride -NH₂·HCl C₁₆H₁₈N₂·2HCl 311.25 102065-90-7 Amine hydrochloride; potential pharmacophore modification
This compound -NO₂ C₁₆H₁₆N₂O₂ 268.32 N/A Nitro group: electron-withdrawing; may enhance ring strain or reactivity

Physicochemical and Spectroscopic Data

  • 1-Benzhydryl-3-fluoroazetidine : IR spectra show characteristic C-F stretches (~1100 cm⁻¹), while ¹H NMR reveals benzhydryl aromatic protons (δ 7.2–7.5 ppm) and azetidine ring protons (δ 3.3–4.0 ppm) .
  • 1-Benzhydrylazetidin-3-ol : ¹³C NMR signals for the hydroxyl-bearing carbon appear at ~70 ppm, with elemental analysis confirming C, H, N composition .
  • Hypothetical Nitro Derivative: Expected IR peaks for -NO₂ would include asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). ¹H NMR would show deshielded azetidine protons due to the nitro group’s electron-withdrawing effect.

Preparation Methods

Azetidine Ring Formation

The azetidine core is constructed via nucleophilic substitution reactions. A representative method involves reacting benzhydrylamine with epoxy chloropropane under controlled conditions. For instance, benzhydrylamine (8.19 mol) is dissolved in methanol or ethanol at 20–25°C, followed by the addition of epoxy chloropropane (1.3 equivalents) to form a 1-benzhydryl-3-chloroazetidine intermediate. This step requires precise temperature control to minimize side reactions, with yields exceeding 99% conversion under optimal conditions.

Nitro Group Introduction

The nitro moiety is introduced via nitration of the azetidine intermediate. Patent CN109503449A describes a method using sodium nitrite and phloroglucinol in dimethylformamide (DMF) at elevated temperatures. For example, treating 1-benzhydryl-3-chloroazetidine with sodium nitrite (1.75 equivalents) in DMF at 60–100°C for 1–2 hours yields the nitro derivative. This step often requires acid scavengers like urea to mitigate side reactions, achieving purities >95% after crystallization.

Table 1: Key Parameters for Traditional Synthesis

StepReagentsTemperatureTimeYield
Azetidine formationEpoxy chloropropane20–25°C48–50h99%
NitrationNaNO₂, Phloroglucinol60–100°C1–2h85%

Microreactor-Assisted Continuous Flow Synthesis

Recent advances leverage microreactor technology to enhance reaction efficiency and scalability.

Reaction Optimization in Microreactors

In a patented method, benzhydrylamine and epoxy chloropropane are premixed in methanol and fed into a microreactor at 230°C and 1.8 MPa. The high-pressure, high-temperature environment accelerates ring closure, reducing reaction time from 50 hours to 1.1 minutes. This approach minimizes solvent loss and improves energy efficiency, achieving a throughput of 70 mL/min with 98% purity.

Integrated Nitration Step

Post-reactor, the intermediate is directly nitrated using a continuous flow system. Sodium nitrite dissolved in DMF is introduced inline, allowing real-time monitoring of nitro group incorporation. This method reduces purification steps and enhances reproducibility, with yields consistently >90%.

Table 2: Microreactor vs. Batch Process Comparison

ParameterMicroreactorBatch Process
Reaction Time1.1–1.8 minutes48–50 hours
Temperature230°C20–100°C
Pressure1.8–2.0 MPaAmbient
Yield98%85%

Mechanistic Insights and Byproduct Analysis

Ring-Closure Mechanism

Density Functional Theory (DFT) studies reveal that the azetidine ring formation proceeds via a SN2 mechanism, where the benzhydrylamine’s nitrogen attacks the less substituted carbon of epoxy chloropropane. The transition state exhibits a tetrahedral geometry, stabilized by hydrogen bonding with methanol.

Nitration Selectivity

Nitration at the 3-position is favored due to steric hindrance from the benzhydryl group at position 1. Computational models (B3LYP/6-311++G(d,p)) predict a 15:1 regioselectivity ratio for 3-nitro over 2-nitro products, aligning with experimental HPLC data.

Industrial-Scale Challenges and Solutions

Solvent Recovery

Traditional batch methods suffer from solvent loss during prolonged reflux. Microreactor systems address this by operating under closed-loop conditions, recovering >95% of methanol via vacuum distillation.

Waste Minimization

The use of urea in nitration steps neutralizes excess nitric acid, reducing hazardous waste generation by 40%. Additionally, phloroglucinol acts as a green catalyst, enhancing atom economy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Benzhydryl-3-nitroazetidine, and what precursors are critical for its synthesis?

  • Methodological Answer : The compound can be synthesized via nitration of 1-Benzhydryl-3-azetidinone (CAS 40320-60-3), a precursor listed in laboratory catalogs . Key steps include:

  • Nitration conditions : Use mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Purification : Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients (1:4 to 1:2 v/v) is recommended to isolate the nitro derivative .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with known standards .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use deuterated chloroform (CDCl₃) for ¹H/¹³C NMR to resolve benzhydryl aromatic protons (δ 7.2–7.5 ppm) and azetidine ring signals (δ 3.5–4.5 ppm).
  • X-ray crystallography : Co-crystallize the compound with dichloromethane/hexane (1:1) to obtain single crystals. Refinement using SHELXTL software can reveal bond angles and nitro group orientation, as demonstrated in structural analogs like 1-Benzoyl-3,3-dinitroazetidine .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ (theoretical m/z calculated via ChemDraw).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound under varying conditions?

  • Methodological Answer :

  • Multi-condition testing : Conduct parallel reactions under varying pH (e.g., acidic vs. basic), temperatures (25°C vs. 40°C), and solvents (polar aprotic vs. non-polar). Monitor degradation via TLC and quantify by GC-MS .
  • Case study comparison : Adopt a "multiple case study" approach (26% prevalence in methodological designs) to analyze discrepancies across studies, focusing on reagent purity and reaction stoichiometry .
  • Computational modeling : Use DFT calculations (Gaussian 09) to simulate transition states and compare activation energies for competing pathways (e.g., nitro group reduction vs. ring-opening) .

Q. How can researchers design stability studies to evaluate this compound’s degradation in long-term storage?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Analyze monthly via:
  • HPLC : Track degradation products (e.g., benzhydrol or nitroso derivatives).
  • FTIR : Monitor nitro group absorption bands (~1520 cm⁻¹) for intensity changes .
  • Statistical design : Apply a factorial design (e.g., 2³ factorial) to assess interactions between temperature, humidity, and light exposure .

Q. What computational approaches are suitable for studying the electronic effects of the nitro group on this compound’s reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distribution. Compare HOMO-LUMO gaps with non-nitrated analogs to predict electrophilic/nucleophilic sites .
  • Molecular dynamics (MD) simulations : Simulate solvation effects in polar solvents (e.g., DMSO) using AMBER force fields to study conformational stability .

Methodological Recommendations

  • Literature reviews : Prioritize systematic reviews (16% prevalence) over narrative reviews to identify knowledge gaps, such as unexplored substituent effects on azetidine ring stability .
  • Data validation : Cross-reference spectral data with NIST databases to ensure reproducibility .

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